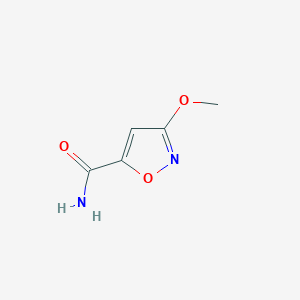

3-Methoxyisoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTICMJSQEBVATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Methoxyisoxazole 5 Carboxamide and Its Precursors

Established Synthetic Routes to 3-Methoxyisoxazole-5-carboxamide and Key Intermediates

The construction of the this compound scaffold relies on a series of well-established synthetic transformations. These routes often commence from readily available precursors and involve the sequential introduction and modification of functional groups on the isoxazole (B147169) ring.

Synthesis via 3-Methoxyisoxazole-5-carboxylic Acid and Related Derivatives

A primary pathway to this compound proceeds through the corresponding carboxylic acid or its ester derivatives. This approach allows for the late-stage introduction of the carboxamide functionality, offering a versatile and convergent synthetic strategy.

While direct reduction of an amide precursor to form 3-methoxyisoxazole-5-carboxylic acid is not a standard transformation, a more common approach involves the hydrolysis of an ester or amide to the carboxylic acid. For instance, the synthesis of 3-methylisoxazole-5-carboxylic acid has been achieved through the hydrolysis of its corresponding ethyl ester using sodium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water. chemicalbook.com A similar strategy could be envisioned for the synthesis of 3-methoxyisoxazole-5-carboxylic acid from its corresponding amide or ester. The subsequent conversion of the carboxylic acid to the desired carboxamide is a standard and widely practiced chemical transformation.

Alternatively, the synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives has been reported starting from 5-methylisoxazole-3-carboxylic acid. researchgate.net This carboxylic acid was synthesized via a one-pot reaction involving the condensation of 2,5-hexanedione (B30556) with a suitable reagent. researchgate.net This highlights a potential route where a substituted isoxazole carboxylic acid serves as a key intermediate for the final carboxamide.

A well-documented route to a key precursor of this compound involves the derivatization of a 3-hydroxyisoxazole-5-carboxylate analogue. nih.gov The synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate commences with the methylation of methyl 3-hydroxyisoxazole-5-carboxylate. nih.gov This starting material is a commercially available light yellow powder. chemicalbook.comchemdad.comsigmaaldrich.comnih.govscbt.com

The methylation is achieved using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov The resulting methyl 3-methoxyisoxazole-5-carboxylate is then subjected to nitration using triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) in dichloromethane (B109758) (DCM). nih.gov The final step in this sequence is the reduction of the nitro group to an amino group using iron powder in a mixture of acetic acid and water to yield methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.gov The conversion of the methyl ester to the desired carboxamide would be the subsequent logical step in the synthesis of this compound.

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| Methyl 3-hydroxyisoxazole-5-carboxylate | CH3I, K2CO3, DMF | Methyl 3-methoxyisoxazole-5-carboxylate | nih.gov |

| Methyl 3-methoxyisoxazole-5-carboxylate | Triflic anhydride, tetramethylammonium nitrate, DCM | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | nih.gov |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Fe, AcOH/H2O | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | nih.gov |

Advanced Synthetic Approaches to the Isoxazole Core and its Functionalization

In addition to the classical synthetic routes, advanced methodologies have been developed for the efficient construction and functionalization of the isoxazole ring system. These approaches often employ transition metal catalysis and multicomponent reactions to achieve higher atom economy and procedural simplicity.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and diversification of isoxazole-containing molecules. youtube.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One notable example is the palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.org This method involves the activation of C-H bonds ortho to the phenol-derived O-N bond, leading to the simultaneous construction of C-C and C=N bonds. rsc.org Another strategy involves the palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling of ortho-aroylated 3,5-diarylisoxazoles to produce dibenzosuberones bearing an isoxazole group. acs.org

Furthermore, a one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol (B44631) ester. acs.orgnih.gov This reaction proceeds through a Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring. acs.orgnih.gov

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Reference |

| [4 + 1] Annulation | N-phenoxyacetamides, Aldehydes | Palladium catalyst | 1,2-Benzisoxazoles | rsc.org |

| Intramolecular C-H/C-Br Coupling | ortho-Aroylated 3,5-diarylisoxazoles | Palladium catalyst | Dibenzosuberones with isoxazole | acs.org |

| Suzuki Coupling-Fragmentation | Aryl halides, Isoxazole-4-boronic acid pinacol ester | PdCl2dppf, KF | Arylacetonitriles | acs.orgnih.gov |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including isoxazoles, in a single step from three or more starting materials. nih.govscielo.br These reactions are often environmentally friendly and can be catalyzed by various substances, including ionic liquids and even fruit juices. nih.govresearchgate.netresearchgate.net

A one-pot, three-component synthesis of isoxazole derivatives has been achieved by reacting substituted aldehydes, methyl acetoacetate, and hydroxylamine (B1172632) hydrochloride in the presence of natural catalysts like coconut, tomato, or lime juice. nih.govresearchgate.net Another green MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes in a deep eutectic solvent (K2CO3/glycerol) to afford 5-amino-isoxazole-4-carbonitriles. nih.gov Additionally, the synthesis of isoxazol-5(4H)-ones has been accomplished through an ionic liquid-catalyzed multicomponent reaction. scielo.brresearchgate.net

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Substituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit juices (Cocos nucifera L., Solanum lycopersicum L., Citrus limetta) | Substituted isoxazoles | nih.govresearchgate.net |

| Malononitrile, Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes | K2CO3/glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.gov |

| Not specified | Acidic ionic liquid | Isoxazol-5(4H)-ones | scielo.brresearchgate.net |

Comprehensive Analysis of Chemical Reactivity and Transformations of this compound

The isoxazole ring system is a prominent scaffold in medicinal chemistry, and its reactivity has been a subject of extensive study. The substituent pattern of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxamide group, imparts a unique chemical character to the molecule, influencing its reactivity in a variety of chemical transformations.

Oxidative Reactions and Product Characterization

While specific oxidative studies on this compound are not extensively documented in publicly available literature, the behavior of similar heterocyclic systems under oxidative conditions can provide insights into its potential reactivity. For instance, oxidative dimerization has been observed in related heterocyclic compounds like 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with reagents such as commercial bleach. sigmaaldrich.com This type of reaction proceeds via the formation of new sigma bonds, leading to complex polyheterocyclic structures. sigmaaldrich.com

It is plausible that this compound could undergo analogous transformations depending on the oxidant and reaction conditions. The isoxazole ring itself is generally stable to oxidation, but the substituents and the ring nitrogen could be susceptible to reaction. For example, strong oxidizing agents might lead to N-oxide formation or degradation of the ring. Characterization of potential products would rely on standard spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography to elucidate the resulting structures.

Reductive Transformations and Synthesis of Analogues (e.g., 5-aminomethyl-3-methoxyisoxazole)

The reduction of the carboxamide group in this compound is a key transformation for the synthesis of valuable analogues such as 5-aminomethyl-3-methoxyisoxazole (B3256749). This amine derivative is a conformationally restricted analogue of the neurotransmitter gamma-aminobutyric acid (GABA).

One documented method for the synthesis of 5-aminomethyl-3-methoxyisoxazole involves the reduction of the corresponding carboxylic acid, 3-methoxyisoxazole-5-carboxylic acid, using diborane. While this starts from the carboxylic acid, it highlights a viable reductive pathway for the C5 substituent. The direct reduction of the carboxamide using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a standard method for converting amides to amines and would be an expected route to 5-aminomethyl-3-methoxyisoxazole.

Furthermore, studies on related isoxazole derivatives have demonstrated the stability of the ring under certain reductive conditions. For example, the nitro group at the C-4 position of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate has been successfully reduced to an amino group using iron powder in acetic acid, leaving the isoxazole ring and the ester group intact. nih.gov This indicates that selective reductions of functional groups can be achieved without compromising the core isoxazole structure.

Table 1: Synthesis of 5-aminomethyl-3-methoxyisoxazole via Reduction

| Starting Material | Reagent | Product | Reference |

| 3-methoxyisoxazole-5-carboxylic acid | Diborane | 5-aminomethyl-3-methoxyisoxazole |

Nucleophilic and Electrophilic Substitution Reactions on the Isoxazole Ring

The electronic nature of the isoxazole ring, combined with the directing effects of the methoxy and carboxamide substituents, governs its susceptibility to substitution reactions.

Electrophilic Substitution: The isoxazole ring is considered an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution challenging. However, theoretical and experimental studies suggest that when such reactions do occur, the C-4 position is the most favored site for electrophilic attack. reddit.com This is because the resonance structures of the intermediate carbocation are more stable when the electrophile adds to this position.

A practical example of this reactivity is the nitration of methyl 3-methoxyisoxazole-5-carboxylate. nih.gov Treatment with triflic anhydride and tetramethylammonium nitrate leads to the selective introduction of a nitro group at the C-4 position, yielding methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov The electron-donating methoxy group at the C-3 position likely activates the C-4 position towards electrophilic attack, facilitating the reaction.

Table 2: Electrophilic Nitration of a 3-Methoxyisoxazole Derivative

| Starting Material | Reagents | Product | Position of Substitution | Reference |

| Methyl 3-methoxyisoxazole-5-carboxylate | Triflic anhydride, Tetramethylammonium nitrate | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | C-4 | nih.gov |

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on heterocyclic rings typically requires the presence of a good leaving group and activation by electron-withdrawing groups. In this compound, the methoxy group at the C-3 position could potentially act as a leaving group. However, the isoxazole ring is not as activated towards nucleophilic attack as some other heteroaromatic systems. The feasibility of such reactions would depend on the strength of the nucleophile and the reaction conditions. General principles of SNAr suggest that strong nucleophiles could displace the methoxy group, particularly if the reaction were to proceed through a concerted (cSNAr) or a Meisenheimer complex mechanism. nih.gov

Directed Metalation and Subsequent Functionalization (e.g., Lithiation at C-4)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position, creating a nucleophilic carbon center that can then react with various electrophiles.

In the case of this compound, both the methoxy and the carboxamide groups have the potential to act as DMGs. The carboxamide group is a well-established DMG, and the methoxy group can also direct lithiation. It is therefore highly probable that treatment with a strong base like n-butyllithium would lead to deprotonation at the C-4 position, the only available position adjacent to these directing groups.

Table 3: Potential Directed Metalation of this compound

| Proposed Reaction | Reagents | Probable Intermediate | Potential Products (after quenching with electrophile E+) |

| Directed Lithiation | 1. n-Butyllithium 2. Electrophile (E+) | 4-Lithio-3-methoxyisoxazole-5-carboxamide | 4-E-3-methoxyisoxazole-5-carboxamide |

Structure Activity Relationship Sar and Structural Elucidation Studies of 3 Methoxyisoxazole 5 Carboxamide Analogues

Systematic Elucidation of Substituent Effects on Biological Profiles

The biological activity of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended functionalities. rsc.org SAR studies are crucial in optimizing these compounds for enhanced potency and selectivity.

Impact of the 3-Methoxy Group on Molecular Interactions

The 3-methoxy group on the isoxazole ring plays a significant role in modulating the electronic properties and binding interactions of the molecule. This group can influence the molecule's ability to interact with biological targets, such as enzymes or receptors involved in inflammatory pathways. For instance, in a series of 3-substituted-isoxazole-4-carboxamide derivatives, the presence of a methoxy (B1213986) group was found to be significant for analgesic activity. nih.gov Specifically, a derivative featuring a methoxy group (OCH3) demonstrated high analgesic activity, suggesting its importance in the compound's interaction with non-opioid receptors like COX-1 and COX-2. nih.gov

The position of the methoxy group is also critical. Studies on certain isoxazole derivatives targeting COX-2 showed that a methoxy group at the 4th position of an attached phenyl ring resulted in the highest selectivity index for the enzyme, with a slight decrease observed when the group was shifted to the 3rd position. rsc.org This highlights how the precise placement of the methoxy group can fine-tune the molecule's fit and interaction within a target's binding site.

Role of the 5-Carboxamide Moiety in Target Recognition

The carboxamide group is a versatile pharmacophore capable of engaging in multiple key intermolecular interactions, which is fundamental for target recognition. This moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form strong connections with amino acid residues in a protein's active site.

The significance of the carboxamide linker is evident in numerous isoxazole-based compounds with demonstrated biological activity. nih.gov For example, in a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives synthesized as potential antitubercular agents, the carboxamide linkage was a core structural feature. researchgate.net Similarly, the development of potent inhibitors of the mitochondrial permeability transition pore (mtPTP) was based on a diarylisoxazole-3-carboxamide scaffold. nih.govnih.gov The ability to readily modify the amine component of the carboxamide allows for extensive SAR exploration to optimize binding affinity. nih.govmdpi.com This functional group serves as a critical anchor, orienting the rest of the molecule within the binding pocket to establish other crucial interactions.

Influence of Modifications to the Amide Nitrogen and Isoxazole Ring

Modifications to the substituent on the amide nitrogen and alterations to the isoxazole ring itself are primary strategies for optimizing the biological profile of this class of compounds.

Amide Nitrogen Modifications: Attaching different aryl and alkyl groups to the amide nitrogen drastically influences activity. In the development of mtPTP inhibitors, a wide array of substituted anilines were coupled to the isoxazole core. nih.gov This exploration revealed that specific substitutions on the phenyl ring attached to the amide nitrogen were key to potency. For example, introducing chloro and methyl groups on the phenyl ring led to compounds with picomolar activity. nih.govnih.gov The table below summarizes the structure-activity relationship for selected N-aryl substituents on a diarylisoxazole-3-carboxamide core against mitochondrial swelling.

| R Group (Substituent on Amide Phenyl Ring) | EC₅₀ (nM) for Mitochondrial Swelling Inhibition |

| 3,4,5-trimethoxy | < 390 |

| 5-chloro-2-methyl | 0.0076 |

| 3-chloro-2-methyl | 0.028 |

| 3-fluoro-2-methyl | 0.091 |

| 2,3-dichloro | 0.17 |

| 3-chloro-4-fluoro | 0.19 |

| Data derived from studies on diarylisoxazole-3-carboxamide inhibitors of the mtPTP. nih.gov |

Isoxazole Ring Modifications: The isoxazole ring is not merely a scaffold but an active participant in molecular interactions. Its structure can be modified to enhance activity or explore different binding modes. rsc.org Bioisosteric replacement, where the isoxazole ring is swapped with another heterocycle like a thiazole (B1198619) or pyrazole, is a common strategy to probe the importance of π-stacking interactions and the specific heteroatom arrangement. Furthermore, direct functionalization at other positions of the isoxazole ring, such as C-4, can introduce new vectors for interaction or modulate the ring's electronic character. nih.gov For instance, the synthesis of 3-trifluoromethyl-4-iodoisoxazoles introduces substituents at both the 3 and 4 positions, creating a different electronic and steric profile compared to the 3-methoxy-5-carboxamide scaffold. rsc.org

Conformational Analysis and its Mechanistic Implications in 3-Methoxyisoxazole-5-carboxamide Derivatives

The three-dimensional conformation of a molecule is intrinsically linked to its biological function, as it dictates how the molecule presents its interactive groups to a biological target.

Significance of Intramolecular Hydrogen Bonding in Stabilizing Conformations

Intramolecular hydrogen bonds can play a critical role in stabilizing a specific conformation of a molecule, effectively creating a "conformational lock." In the context of isoxazole carboxamides, an intramolecular hydrogen bond can potentially form between the hydrogen atom of the amide (N-H) and the nitrogen atom of the isoxazole ring.

This interaction would create a pseudo-ring system, significantly restricting the rotation around the single bond connecting the carboxamide group to the isoxazole ring. Such a stabilized, planar conformation could be the bioactive conformation required for fitting into a specific receptor site. Computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate the possibility and strength of such intramolecular bonds and to determine the most stable conformers. civilica.comindexcopernicus.com The presence or absence of this bond can explain differences in activity between closely related analogues and is a key consideration in the rational design of new derivatives.

Advanced Computational Chemistry and Molecular Modeling Applications in 3 Methoxyisoxazole 5 Carboxamide Research

In Silico Approaches for Rational Design and Lead Optimization of Isoxazole (B147169) Compounds

The rational design of novel molecules with desired properties heavily relies on computational methods. For isoxazole compounds like 3-Methoxyisoxazole-5-carboxamide, these approaches are instrumental in identifying and optimizing lead candidates for various applications.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is crucial for predicting the binding affinity and interaction between a ligand, such as an isoxazole derivative, and a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively detailed in the public domain, research on related isoxazole-carboxamide derivatives highlights the utility of this method. For instance, studies on similar compounds have successfully used molecular docking to identify potential binding interactions with biological targets. nih.gov These simulations provide valuable information on the binding modes and energies, helping to rank potential drug candidates. For example, in a study on isoxazole-carboxamide derivatives as potential COX inhibitors, molecular docking was used to understand how different substitutions on the isoxazole ring influenced binding to the COX-2 enzyme. nih.gov

Application of Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and design of new drugs. These methodologies are integral to modern drug development, offering a cost-effective and efficient alternative to traditional high-throughput screening.

CADD can be broadly categorized into structure-based and ligand-based approaches. Structure-based CADD relies on the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. Ligand-based CADD, on the other hand, utilizes the knowledge of molecules known to interact with a target to design new, improved ones. For isoxazole compounds, CADD has been employed to design novel derivatives with enhanced biological activities. nih.gov

Predictive Modeling of Pharmacological Attributes and Molecular Interactions

Beyond identifying potential drug candidates, computational models are also used to predict the pharmacological properties and understand the intricate molecular interactions of compounds like this compound.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are critical in determining the structure, stability, and function of molecules and their complexes. Computational analysis of these interactions provides deep insights into the binding of a ligand to its target.

In Silico ADMET Studies for Pharmacokinetic Profiling

A crucial aspect of drug development is understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction has become an indispensable tool to identify potential liabilities of a drug candidate early in the development process, thereby reducing the likelihood of late-stage failures.

Various computational models and software are available to predict a wide range of ADMET properties. For instance, studies on quinoxaline-isoxazole-piperazine conjugates have utilized in silico tools to assess their pharmacokinetic profiles. nih.govcitedrive.com These studies often evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. While specific ADMET predictions for this compound are not published, the methodologies used for similar isoxazole derivatives would be directly applicable.

Below is an example of a data table that could be generated from in silico ADMET predictions for a compound like this compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | ~90% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not a substrate for renal excretion via OCT2 |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |

Emerging Research Directions and Future Prospects for 3 Methoxyisoxazole 5 Carboxamide Derivatives

Design and Synthesis of Next-Generation 3-Methoxyisoxazole-5-carboxamide Analogues with Enhanced Bioactivity

The development of next-generation this compound analogues is a key focus of current research, aiming to improve their efficacy, selectivity, and pharmacokinetic properties. The core strategy involves systematic structural modifications to understand and leverage structure-activity relationships (SAR). nih.gov

Key Synthetic Strategies and Research Findings:

Modification of the Carboxamide Group: A common approach involves the synthesis of a library of carboxamide derivatives by reacting an isoxazole (B147169) carbonyl chloride intermediate with a variety of amines. This allows for the introduction of different substituents on the amide nitrogen. For instance, research on analogous 5-methylisoxazole-3-carboxamides has shown that reacting 5-methylisoxazole-3-carbonyl chloride with various aromatic and aliphatic amines can produce a range of analogues. researchgate.net These new compounds can then be screened for enhanced biological activity. In one study, certain derivatives showed significant antitubercular activity, with MIC values as low as 3.125 μM against Mycobacterium tuberculosis. researchgate.net

Substitution on the Isoxazole Ring: Another synthetic route involves modifying the isoxazole ring itself. For example, the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a close analogue, has been reported. nih.gov This demonstrates the feasibility of introducing functional groups like amino groups onto the core heterocycle, which can serve as handles for further derivatization or can directly interact with biological targets.

Molecular Hybridization: A promising strategy involves combining the isoxazole-carboxamide scaffold with other pharmacologically active motifs. This "molecular hybridization" approach aims to create multifunctional molecules with improved or novel therapeutic activities. mdpi.com For instance, linking isoxazole structures to other heterocyclic rings like triazoles has been explored to generate new antibacterial agents. mdpi.com

The design of these new analogues is often guided by computational modeling and SAR studies to predict how structural changes will affect biological activity. dundee.ac.uk The goal is to create compounds with optimized interactions with their biological targets, leading to enhanced potency and reduced off-target effects.

Table 1: Bioactivity of Selected Isoxazole Carboxamide Analogues

| Compound Class | Modification | Target/Activity | Reported Findings | Citation |

|---|---|---|---|---|

| 5-Methylisoxazole-3-carboxamide (B1215236) Derivatives | Varied amine substituents on the carboxamide | Antitubercular | Compounds 10 and 14 showed significant activity with MIC of 3.125μM. | researchgate.net |

| Phenyl-isoxazole-carboxamide Derivatives | Various substituents on the phenyl ring | Anticancer (Melanoma) | Exhibited potent antiproliferative activities against B16-F1 cancer cell lines. | nih.gov |

| Isoxazole-Triazole Hybrids | Combination of isoxazole and triazole rings | Antibacterial | Hybrid compound 7b showed strong activity against E. coli and P. aeruginosa. | mdpi.com |

Exploration of Novel Applications Beyond Medicinal Chemistry (e.g., Advanced Materials, Specialty Chemicals)

The unique electronic and structural properties of the isoxazole ring make its derivatives, including this compound, attractive candidates for applications beyond the pharmaceutical realm. chemscene.com Researchers are actively exploring their potential in advanced materials and specialty chemicals.

Key Areas of Exploration:

Liquid Crystals: The inherent polarity, polarizability, and anisotropic geometry of the isoxazole core are features that favor the formation of liquid crystal phases. nih.gov Isoxazole derivatives have been shown to form stable smectic A and nematic mesophases. nih.govunl.ptx-mol.com By modifying the substituents on the isoxazole ring, the thermal properties and mesophase behavior can be fine-tuned, making them suitable for use in display technologies and optical sensors.

Organic Semiconductors and Polymers: Isoxazole derivatives are being investigated for their potential in organic electronics. researchgate.net Their conjugated π-electron systems are crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.net The synthesis of isoxazole-containing polymers, such as comb-shaped methacrylate (B99206) oligomers and main-chain liquid crystal polymers, has been reported, demonstrating their utility as building blocks for new functional materials. researchgate.net

Other Specialty Applications: The versatility of the isoxazole ring has led to its inclusion in compounds developed for various specialized purposes, including:

Photochromic components

High-energy materials

Agrochemicals, such as pesticides and insecticides nih.gov

The ability to synthesize a wide array of derivatives through established chemical reactions allows for the systematic tuning of their physical and chemical properties to meet the demands of these diverse applications.

Integration of Multi-Omics and High-Throughput Screening Technologies in Isoxazole Research

The discovery and development of novel isoxazole derivatives are being significantly accelerated by the integration of modern biological and computational technologies. High-throughput screening (HTS) and multi-omics approaches provide powerful tools for identifying promising compounds and understanding their mechanisms of action.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of vast compound libraries against specific biological targets. youtube.com This technology enables researchers to screen hundreds of thousands of isoxazole analogues in a short period to identify "hits"—compounds that exhibit a desired biological effect. youtube.comnih.gov The process is highly automated, utilizing robotics and advanced data analysis to manage the large scale of experiments. youtube.com HTS is not only used in drug discovery but can also be adapted to screen for compounds with applications in other fields, such as identifying novel nitrification inhibitors for agriculture. mdpi.com

Multi-Omics Integration:

Multi-omics refers to the integrated analysis of data from different "omics" fields, such as genomics, proteomics, and metabolomics. nih.govtechnologynetworks.com This holistic approach provides a comprehensive understanding of the effects of a compound on a biological system. nih.govmdpi.com

Proteomics: Can identify the specific proteins that an isoxazole derivative interacts with.

Metabolomics: Can reveal changes in metabolic pathways within a cell or organism upon exposure to the compound.

Transcriptomics: Analyzes changes in gene expression to understand the cellular response at the genetic level.

By combining these layers of information, researchers can build a detailed picture of a compound's mechanism of action, identify potential off-target effects, and discover biomarkers for its activity. nih.govnih.gov This integrated approach is becoming indispensable for moving from a promising hit compound to a well-characterized lead candidate for further development. nih.gov

Q & A

Q. What synthetic routes are most effective for preparing 3-Methoxyisoxazole-5-carboxamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of this compound can be approached via cyclization reactions, similar to methods used for structurally related oxazole derivatives. For example, substituted isoxazoles are often synthesized through condensation of hydroxylamine derivatives with β-keto esters or via [3+2] cycloaddition reactions. Evidence from analogous compounds suggests that optimizing catalysts (e.g., Lewis acids) and solvents (e.g., ethanol or DMF) significantly improves yield . Additionally, chlorination steps using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) may be employed to activate carbonyl groups for subsequent amidation . Reaction temperature (60–80°C) and stoichiometric ratios of reagents should be rigorously controlled to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR can identify methoxy (–OCH₃) and carboxamide (–CONH₂) groups, with characteristic shifts at δ ~3.8 ppm (methoxy) and δ ~6.5–7.5 ppm (amide protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (142.11 g/mol) and fragmentation patterns. For example, EI-HRMS of similar isoxazole derivatives shows peaks corresponding to [M⁺–CO] and [M⁺–NH₂] fragments .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%), using a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. null results) may arise from variations in assay conditions or impurity profiles. Strategies include:

- Comparative Studies : Test the compound alongside structurally validated analogs (e.g., 5-methylisoxazole-3-carboxamide ) under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or microbial strains to identify selectivity trends.

Q. What mechanistic insights explain the influence of the methoxy group on the compound’s reactivity and bioactivity?

- Methodological Answer : The methoxy group at the 3-position alters electronic and steric properties:

- Electronic Effects : The –OCH₃ group is electron-donating, increasing electron density on the isoxazole ring, which may enhance nucleophilic substitution reactivity at the 5-carboxamide position .

- Steric Effects : In derivatization reactions (e.g., Suzuki coupling), steric hindrance from the methoxy group could limit access to catalytic sites, requiring bulky ligands (e.g., XPhos) for cross-coupling .

- Bioactivity : Methoxy-substituted heterocycles often exhibit improved pharmacokinetic properties (e.g., metabolic stability) compared to non-substituted analogs, as seen in related benzoxazole derivatives .

Q. What experimental design considerations are critical for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known interactions with carboxamide moieties (e.g., kinases, proteases). Molecular docking studies using software like AutoDock Vina can predict binding affinities .

- Assay Optimization : Use fluorescence-based assays (e.g., ATPase activity) with controls for non-specific binding. Include a reference inhibitor (e.g., staurosporine for kinases) to validate assay sensitivity.

- Data Validation : Replicate results in orthogonal assays (e.g., SPR for binding kinetics) to confirm inhibition mechanisms .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.